2-Amino-6-ethoxybenzothiazole

Description

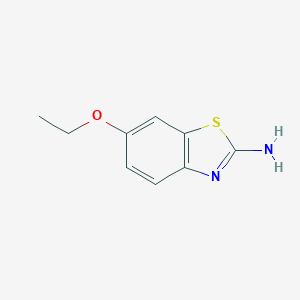

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYJWFGMEBETBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024481 | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

94-45-1 | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino-6-ethoxybenzothiazole, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINO-6-ETHOXYBENZOTHIAZOLE, 2- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D621HZ191D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

322 to 325 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Amino-6-ethoxybenzothiazole physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-ethoxybenzothiazole

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in further research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, an important heterocyclic amine used as a building block in the synthesis of various biologically active compounds.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for a range of applications, from designing synthetic routes to developing analytical methods and formulating new therapeutic agents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂OS | [2][3][4] |

| Molecular Weight | 194.25 g/mol | [3][4][5] |

| Melting Point | 161-163 °C | [5] |

| 322 to 325 °F (161.1 to 162.8 °C) | [2] | |

| Boiling Point (Predicted) | 356.1 ± 34.0 °C | [5] |

| Solubility | Less than 1 mg/mL at 73 °F (22.8 °C) | [2] |

| Less than 0.1 g/100 mL at 23 °C | [5] | |

| pKa (Predicted) | 4.75 ± 0.10 | [5] |

| Physical Description | Off-white powder | [2] |

| InChI | InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | [2] |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N | [2] |

Experimental Protocols

General Synthesis of 2-Amino-6-substituted Benzothiazoles

A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding substituted aniline with a thiocyanate salt in an acidic medium, followed by cyclization induced by a halogen.[6]

Materials:

-

Substituted aniline (e.g., p-phenetidine for this compound)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Glacial acetic acid

-

Bromine or Sulfuryl chloride

-

Ethanol for recrystallization

Procedure:

-

A solution of the substituted aniline is prepared in glacial acetic acid.

-

To this solution, a solution of potassium thiocyanate in glacial acetic acid is added.

-

The mixture is cooled in an ice bath, and a solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The resulting precipitate is filtered, washed with water, and then neutralized with an appropriate base (e.g., ammonium hydroxide).

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the 2-amino-6-substituted benzothiazole.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 2-amino-6-substituted benzothiazoles.

Biological Context and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various compounds with potential biological activity.[1] While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are subjects of interest in medicinal chemistry. Benzothiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antitumor, and anti-inflammatory agents.[7] Furthermore, derivatives have been explored for their potential to target neurological disorders, suggesting possible interactions with receptors in the central nervous system.[1] The development of novel hydrazone derivatives of 2-amino-6-nitrobenzothiazole has shown promise in the inhibition of monoamine oxidase A and B (MAO-A/MAO-B), enzymes critical in the metabolism of neurotransmitters.[8]

The logical relationship for its application in drug discovery is outlined in the following diagram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound technical grade 94-45-1 [sigmaaldrich.com]

- 5. 94-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Chemical Identities: A Technical Guide to CAS 94-45-1 and 3-Methyl-4-phenyl-3-buten-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity, structure, and relevant data for CAS 94-45-1. It also provides a comprehensive overview of 3-Methyl-4-phenyl-3-buten-2-one, a compound often associated with similar nomenclature searches, to ensure clarity and provide valuable data for research and development professionals.

Correct Identification of CAS 94-45-1

Contrary to some database interpretations, CAS number 94-45-1 is assigned to the compound 6-ethoxy-1,3-benzothiazol-2-amine . This heterocyclic amine is a derivative of benzothiazole.

IUPAC Name: 6-ethoxy-1,3-benzothiazol-2-amine[1][2]

Synonyms: 2-Amino-6-ethoxybenzothiazole[3][4]

Chemical Structure:

In-Depth Analysis of 3-Methyl-4-phenyl-3-buten-2-one

The compound that aligns with the descriptive part of the user's query is 3-Methyl-4-phenyl-3-buten-2-one . This alpha,beta-unsaturated ketone has a distinct chemical identity.

CAS Number: 1901-26-4[5][6][7][8][9][10]

IUPAC Name: (3E)-3-methyl-4-phenylbut-3-en-2-one[7]

Synonyms: Benzylidene methyl ethyl ketone, 3-Benzylidene-2-butanone[5][7]

Chemical Structure:

Quantitative Data Summary

The following table summarizes key quantitative data for 3-Methyl-4-phenyl-3-buten-2-one.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O | [6][9][10] |

| Molecular Weight | 160.21 g/mol | [5][6][7] |

| Physical State | Pale yellow crystalline solid | [7][10] |

| Odor | Sweet, fruity, berry, camphor-like | [10][11][12] |

| Melting Point | 37-38 °C | [6] |

| Boiling Point | 269.6 °C at 760 mmHg | [6] |

| Flash Point | 96.3 °C | [6] |

| Density | 0.999 g/cm³ | [6] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [7] |

Experimental Protocols: Synthesis

The primary method for synthesizing 3-Methyl-4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation , which is a type of crossed-aldol condensation. This reaction involves the base- or acid-catalyzed reaction between a ketone (2-butanone) and an aromatic aldehyde (benzaldehyde).

Overall Reaction:

Benzaldehyde + 2-Butanone → 3-Methyl-4-phenyl-3-buten-2-one + H₂O

Detailed Methodology (Acid-Catalyzed):

A general protocol for the acid-catalyzed synthesis is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine 2-butanone and benzaldehyde. The molar ratio of 2-butanone to benzaldehyde is typically in excess to favor the desired product.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often ranging from room temperature to a gentle heat, for several hours. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then separated.

-

Purification: The crude product is purified, commonly through distillation or recrystallization from a suitable solvent like ethanol, to yield the final product.

Visualization of Synthesis Workflow

The logical workflow for the synthesis of 3-Methyl-4-phenyl-3-buten-2-one via Claisen-Schmidt condensation can be visualized as follows:

Caption: Synthesis workflow for 3-Methyl-4-phenyl-3-buten-2-one.

References

- 1. 6-ETHOXY-1,3-BENZOTHIAZOL-2-AMINE | CAS 94-45-1 [matrix-fine-chemicals.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methyl-4-phenyl-3-buten-2-one|lookchem [lookchem.com]

- 7. 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-methyl-4-phenyl-3-buten-2-one | 1901-26-4 [chemicalbook.com]

- 9. 3-Buten-2-one, 3-methyl-4-phenyl- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182) - FooDB [foodb.ca]

- 12. hmdb.ca [hmdb.ca]

Spectroscopic Profile of 2-Amino-6-ethoxybenzothiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-Amino-6-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a core reference for its structural elucidation and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀N₂OS, and it has a molecular weight of 194.25 g/mol . The compound typically appears as a solid with a melting point in the range of 161-163 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure. A comprehensive study published in the Journal of Molecular Structure details the experimental and theoretical NMR data for this compound.[1]

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethoxy) | 1.42 | Triplet | 7.0 |

| -CH₂- (ethoxy) | 4.02 | Quartet | 7.0 |

| -NH₂ | 7.10 | Singlet | - |

| H-5 (aromatic) | 6.85 | Doublet of doublets | 8.6, 2.5 |

| H-7 (aromatic) | 7.15 | Doublet | 2.5 |

| H-4 (aromatic) | 7.45 | Doublet | 8.6 |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | 14.9 |

| -CH₂- (ethoxy) | 63.8 |

| C-5 | 115.4 |

| C-7 | 105.1 |

| C-4 | 121.5 |

| C-6 | 155.8 |

| C-3a | 143.5 |

| C-7a | 131.2 |

| C-2 (-C=N) | 167.3 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The analysis was conducted using the KBr pellet method.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3440, 3320 | N-H stretching (asymmetric and symmetric) | Strong |

| 3050 | Aromatic C-H stretching | Medium |

| 2975, 2920 | Aliphatic C-H stretching | Medium |

| 1620 | C=N stretching (thiazole ring) | Strong |

| 1580, 1480 | Aromatic C=C stretching | Medium |

| 1240 | C-O-C stretching (asymmetric) | Strong |

| 1045 | C-O-C stretching (symmetric) | Strong |

| 820 | C-H out-of-plane bending (aromatic) | Strong |

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular ion) |

| 166 | 65 | [M - C₂H₄]⁺ |

| 151 | 40 | [M - C₂H₅O]⁺ |

| 138 | 30 | [M - C₂H₄ - CO]⁺ |

| 124 | 25 | [C₇H₆NS]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum was obtained using a Shimadzu IRTracer-100 spectrophotometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) method with an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide on the Solubility of 6-ethoxy-1,3-benzothiazol-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-ethoxy-1,3-benzothiazol-2-amine, a key intermediate in the synthesis of various biologically active compounds. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature, this document outlines the expected solubility profile based on the general properties of benzothiazole derivatives. Furthermore, it details a standardized experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications.

Core Physicochemical Properties and Estimated Solubility

6-ethoxy-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine. Its structure, featuring a benzothiazole core, an ethoxy group at the 6-position, and an amino group at the 2-position, governs its physicochemical properties, including its solubility. The aromatic benzothiazole ring system contributes to its hydrophobicity, while the amino and ethoxy groups can participate in hydrogen bonding, influencing its interaction with various solvents.

Generally, benzothiazole derivatives exhibit poor solubility in aqueous solutions but are soluble in common organic solvents. The solubility is expected to vary depending on the polarity, hydrogen bonding capacity, and dielectric constant of the solvent.

Table 1: Estimated Solubility Profile of 6-ethoxy-1,3-benzothiazol-2-amine in Common Organic Solvents

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can effectively solvate the amine and ethoxy groups of the solute through hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of the compound. |

| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent with some hydrogen bond accepting capability. |

| Ethers | Diethyl Ether | Sparingly Soluble | Diethyl ether is a nonpolar solvent with limited ability to interact with the polar functional groups of the solute. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Toluene is a nonpolar solvent, and solubility is likely to be limited due to the polar nature of the solute's functional groups. |

| Halogenated Hydrocarbons | Chloroform | Soluble | Chloroform is a moderately polar solvent that can act as a hydrogen bond donor, which may enhance solubility. |

| Amides | Dimethylformamide (DMF) | Freely Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a highly polar aprotic solvent and an excellent solvent for many organic compounds. |

Note: The solubility classifications (Freely Soluble, Soluble, Moderately Soluble, Sparingly Soluble) are qualitative estimations based on the general behavior of structurally similar compounds. Experimental verification is crucial for obtaining precise quantitative data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This protocol provides a detailed methodology for its application to 6-ethoxy-1,3-benzothiazol-2-amine.

Objective: To determine the saturation concentration of 6-ethoxy-1,3-benzothiazol-2-amine in various organic solvents at a controlled temperature.

Materials:

-

6-ethoxy-1,3-benzothiazol-2-amine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-ethoxy-1,3-benzothiazol-2-amine to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-ethoxy-1,3-benzothiazol-2-amine of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 6-ethoxy-1,3-benzothiazol-2-amine in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 6-ethoxy-1,3-benzothiazol-2-amine.

2-Amino-6-ethoxybenzothiazole molecular weight and formula

An in-depth analysis of 2-Amino-6-ethoxybenzothiazole reveals a compound with significant applications in pharmaceutical and agrochemical research. This technical guide provides core molecular information and visual representations of its structural data.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value |

| Molecular Formula | C9H10N2OS[1][2][3][4][5] |

| Molecular Weight | 194.26 g/mol [1] |

| Monoisotopic Mass | 194.05138412 Da[1] |

Structural and Identifier Information

For unambiguous identification and use in computational models, the following identifiers are provided.

| Identifier Type | Value |

| CAS Number | 94-45-1[1][2][3] |

| IUPAC Name | 6-ethoxy-1,3-benzothiazol-2-amine[1] |

Logical Relationship of Compound Data

The following diagram illustrates the hierarchical relationship between the compound's name and its associated molecular and structural identifiers.

References

Thermogravimetric Analysis of 2-Amino-6-ethoxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Amino-6-ethoxybenzothiazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document presents a representative analysis based on the thermal behavior of structurally similar aromatic and benzothiazole compounds. It includes a detailed, standardized experimental protocol for TGA, a hypothetical data summary, and a proposed thermal decomposition pathway. The information herein is intended to serve as a practical resource for researchers and professionals engaged in the characterization and development of benzothiazole-based compounds.

Introduction

This compound is a heterocyclic amine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Understanding its thermal stability is paramount for applications in drug development, formulation, and manufacturing, where it may be subjected to varying temperature conditions. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.[1][2] This guide outlines the theoretical application of TGA to this compound, providing a framework for its analysis.

Experimental Protocols

A detailed and standardized protocol for conducting the thermogravimetric analysis of a solid organic compound like this compound is presented below. This protocol is adapted from established methodologies to ensure reproducibility and accuracy.[3]

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a controlled heating rate is required. The instrument should have a purge gas system to maintain an inert atmosphere.

2.2. Sample Preparation

-

Ensure the this compound sample is in a fine powder form to promote uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[3] The exact mass should be recorded.

2.3. TGA Measurement Parameters

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common standard that provides a good balance between resolution and experiment time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

2.4. Data Analysis

The resulting data should be plotted as mass loss percentage versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve). The following parameters should be determined:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, identified from the peak of the DTG curve.

-

Percentage Mass Loss: The amount of mass lost during each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Data Presentation

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit | Description |

| Sample Mass | 7.5 | mg | Initial mass of the sample. |

| Heating Rate | 10 | °C/min | Rate of temperature increase. |

| Atmosphere | Nitrogen | - | Inert gas environment. |

| Onset Temperature (T_onset) | ~250 | °C | Temperature at which decomposition starts. |

| Peak Temperature (T_peak) | ~350 | °C | Temperature of maximum decomposition rate. |

| Mass Loss (Step 1) | ~75 | % | Corresponds to the primary decomposition. |

| Residual Mass at 600°C | ~25 | % | Remaining char or inorganic residue. |

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: General workflow for thermogravimetric analysis.

4.2. Hypothetical Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of its weaker bonds. The following diagram presents a plausible, though hypothetical, decomposition pathway. The initial step could involve the cleavage of the ethoxy group, followed by the breakdown of the thiazole ring.

Caption: Hypothetical thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data remains to be published, the provided standardized protocol and hypothetical data offer a valuable starting point for researchers. The visualization of the experimental workflow and a plausible decomposition pathway further aids in conceptualizing the thermal behavior of this important pharmaceutical intermediate. Future experimental work is necessary to validate the hypothetical data and elucidate the precise decomposition mechanism.

References

An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-ethoxybenzothiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 2-Amino-6-ethoxybenzothiazole and its close structural analog, 2-Amino-6-methoxybenzothiazole. Due to the limited availability of public crystallographic data for this compound, this guide presents the detailed crystal structure of the methoxy analog as a reference, alongside relevant physicochemical properties and synthesis protocols applicable to both compounds. Furthermore, it explores the role of the 2-aminobenzothiazole scaffold in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| CAS Number | 94-45-1 |

| Appearance | White to light yellow to light orange powder/crystal |

| Melting Point | 161-163 °C |

| InChI Key | KOYJWFGMEBETBU-UHFFFAOYSA-N |

| SMILES | CCOc1ccc2nc(N)sc2c1 |

Crystal Structure Analysis of 2-Amino-6-methoxybenzothiazole

While a definitive crystal structure for this compound is not publicly available, the crystal structure of its closely related analog, 2-Amino-6-methoxybenzothiazole (CSD Refcode: 882907), provides critical insights into the molecular geometry and packing of this class of compounds.[1] The primary difference lies in the substitution of an ethoxy group with a methoxy group at the 6-position, which is expected to have a minimal impact on the core benzothiazole ring conformation.

The crystallographic data for 2-Amino-6-methoxybenzothiazole is detailed in the following table.

| Parameter | 2-Amino-6-methoxybenzothiazole |

| Chemical Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 8.89 Å, b = 6.95 Å, c = 13.59 Åα = 90°, β = 104.3°, γ = 90° |

| Volume | 812.2 ų |

| Z | 4 |

| Calculated Density | 1.47 g/cm³ |

Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. The following protocols provide a generalized methodology for the synthesis and crystallization of compounds such as this compound.

Synthesis of this compound

This synthesis is typically achieved through the oxidative cyclization of a substituted arylthiourea.

Materials:

-

4-ethoxyaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine

-

Glacial Acetic Acid

-

Chloroform or other suitable solvent

Procedure:

-

Formation of the Arylthiourea Intermediate: Dissolve 4-ethoxyaniline in a suitable solvent such as glacial acetic acid. Add potassium thiocyanate to the solution and stir.

-

Oxidative Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash with water, and then neutralize with a base such as ammonium hydroxide. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Single-Crystal X-ray Crystallography

The following is a general procedure for obtaining single crystals suitable for X-ray diffraction analysis.

Procedure:

-

Recrystallization for Crystal Growth: Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., ethanol, acetone, or a solvent mixture).

-

Slow Evaporation: Allow the solution to cool slowly to room temperature. The container should be loosely covered to allow for slow evaporation of the solvent over several days.

-

Crystal Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.

Biological Activity and Signaling Pathways

Derivatives of 2-aminobenzothiazole are known for a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3] In the context of oncology, these compounds have been investigated as inhibitors of various protein kinases.[2]

PI3K/AKT/mTOR Signaling Pathway

One of the key pathways targeted by 2-aminobenzothiazole derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[4] The diagram below illustrates the logical flow of this pathway and indicates the point of inhibition by certain 2-aminobenzothiazole derivatives.

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by 2-aminobenzothiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The process of developing and evaluating novel 2-aminobenzothiazole derivatives follows a structured workflow, from initial chemical synthesis to biological testing.

References

- 1. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile and Hazards of 2-Amino-6-ethoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and potential hazards associated with 2-Amino-6-ethoxybenzothiazole. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and effective utilization of this compound. All quantitative data is summarized in tables for clarity, and key experimental methodologies are detailed.

Chemical Identity and Physical Properties

This compound is an off-white powder with the molecular formula C₉H₁₀N₂OS.[1] It is a key intermediate in the synthesis of various biologically active molecules and dyes.[2]

| Property | Value | Source |

| Molecular Weight | 194.25 g/mol | |

| Melting Point | 161-163 °C | [3] |

| Appearance | Off-white powder | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 94-45-1 |

Reactivity Profile

The reactivity of this compound is primarily dictated by the exocyclic amino group and the benzothiazole ring system. The amino group can readily undergo various transformations, making it a versatile building block in organic synthesis.

Acylation

The primary amino group of this compound can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing diverse functional groups.

Experimental Protocol: Acylation of 2-Aminobenzothiazole Derivatives

Note: This is a general protocol for 2-aminobenzothiazoles and can be adapted for the 6-ethoxy derivative.

A solution of the 2-aminobenzothiazole derivative (1.0 equivalent) in a suitable solvent such as dry pyridine or a mixture of pyridine and dichloromethane (1:1) is cooled to 0°C. The desired acyl chloride (1.0-1.2 equivalents) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous acid and brine, followed by drying and concentration of the organic phase. The crude product can be purified by recrystallization or column chromatography.

Caption: Acylation of this compound.

Diazotization and Azo Coupling

The primary aromatic amine functionality of this compound allows for diazotization, followed by coupling reactions to form azo dyes. This is a crucial reaction for the synthesis of various colorants.

Experimental Protocol: Synthesis of Azo Dyes from this compound

A solution of this compound (1 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., a phenol or an aromatic amine) dissolved in a suitable solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The resulting azo dye precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.[4][5][6]

Caption: Diazotization and Azo Coupling of this compound.

Condensation Reactions

This compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases and other heterocyclic systems.[7] These reactions are often catalyzed by acids or bases.

Experimental Protocol: Condensation with Aldehydes

Note: This is a general protocol for 2-aminobenzothiazoles and can be adapted for the 6-ethoxy derivative.

A mixture of the 2-aminobenzothiazole derivative (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of an acid (e.g., acetic acid) or a base in a suitable solvent (e.g., ethanol) is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization.

Caption: Condensation of this compound with an aldehyde.

Hazard Profile

Understanding the hazards associated with this compound is crucial for its safe handling in a laboratory or industrial setting.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — Single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:[1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

-

Oral (rat) LD50: 300 - 2000 mg/kg

-

Dermal (rat or rabbit) LD50: 1000 - 2000 mg/kg

-

Inhalation (rat) LC50 (gases): 2500 - 5000 ppm

-

Inhalation (rat) LC50 (vapors): 10 - 20 mg/L

-

Inhalation (rat) LC50 (dusts and mists): 1 - 5 mg/L

For the closely related 2-Amino-6-methoxybenzothiazole, an intravenous LD50 in mice has been reported as 140 mg/kg.[8]

Fire and Explosion Hazards

Flash point data for this chemical are not available; however, it is probably combustible.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

Experimental Workflows

General Synthesis of this compound

A common synthetic route to 2-amino-6-substituted benzothiazoles involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen.

Caption: General synthesis of this compound.

Safe Handling Workflow

A logical workflow should be followed to ensure the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its reactivity, centered on the exocyclic amino group, allows for a wide range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals and dyes. However, it is essential to handle this compound with appropriate safety precautions due to its potential hazards, including acute toxicity, skin and eye irritation, and respiratory irritation. By following the guidelines and protocols outlined in this technical guide, researchers and professionals can safely and effectively utilize this compound in their work.

References

- 1. Amino-6-ethoxybenzothiazole, 2- | C9H10N2OS | CID 7192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. acu.edu.in [acu.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Amino-6-ethoxybenzothiazole Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many variations, 2-amino-6-ethoxybenzothiazole derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Due to the limited availability of extensive data specifically on 6-ethoxy derivatives, this review incorporates data from closely related 6-substituted analogs to provide a broader context for structure-activity relationships and potential therapeutic applications.

Synthesis of the 2-Aminobenzothiazole Core

The foundational step in the development of these derivatives is the synthesis of the 2-aminobenzothiazole core. A common and effective method is the oxidative cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2]

General Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles

A solution of the appropriately substituted aniline (e.g., 4-ethoxyaniline) is prepared in a suitable solvent such as chlorobenzene or acetic acid.[3] To this, a stoichiometric amount of an acid, like sulfuric acid, is added, followed by the addition of sodium or potassium thiocyanate. The mixture is heated, typically around 100°C, for several hours.[3] After cooling, a halogen, usually bromine, is added dropwise. The resulting hydrobromide salt is then filtered, washed, and neutralized with a base, such as aqueous ammonia, to yield the 2-amino-6-substituted-benzothiazole product.[4] The crude product is then purified by recrystallization.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.[6][9]

Figure 2: Simplified signaling pathway of PI3K/AKT/mTOR and the inhibitory action of 2-aminobenzothiazole derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 6-substituted 2-aminobenzothiazole derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative Substitution (at position 6) | Cancer Cell Line | IC50 (µM) |

| Methoxy | MCF-7 (Breast) | 7.44 - 9.99 |

| Methoxy | A549 (Lung) | 3.9 - 10.5 |

| Methoxy | HCT-116 (Colon) | 1.8 - 7.2 |

| Nitro | HeLa (Cervical) | 36.1 |

| Nitro | MG63 (Osteosarcoma) | 44.15 |

| Bromo | L1210 (Leukemia) | Not specified |

| Bromo | SNU-1 (Gastric) | Not specified |

Note: Data is compiled from various sources and represents a range of activities for different derivatives within the specified substitution class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a further 24-48 hours.[11]

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[10]

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a key component in compounds exhibiting potent antimicrobial properties against a range of bacteria and fungi.[12][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV.[13]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Substitution (at position 6) | Microorganism | MIC (µg/mL) |

| Methoxy | Escherichia coli | >100 |

| Methoxy | Staphylococcus aureus | 50 - 100 |

| Methoxy | Candida albicans | 25 - 50 |

| Nitro | Methicillin-resistant S. aureus (MRSA) | 12.5 - 25 |

| Nitro | Enterococcus faecium (multi-drug resistant) | 6.25 - 12.5 |

Note: Data is compiled from various sources and represents a range of activities for different derivatives within the specified substitution class.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[14][15][16][17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14]

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[15]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have been shown to possess significant anti-inflammatory properties.[18][19][20] A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Animals are divided into control and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups, while the control group receives the vehicle.[22]

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[21][23]

-

Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[21]

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Enzyme Inhibition

The 2-aminobenzothiazole scaffold is also found in inhibitors of various enzymes, including tyrosinase, which is involved in melanin biosynthesis.[24][25][26][27][28]

Experimental Protocol: Tyrosinase Inhibition Assay

-

Assay Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.[24]

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA.[24]

-

Absorbance Measurement: The formation of dopachrome, a colored product, is monitored by measuring the absorbance at approximately 475 nm over time.[24]

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control.

Conclusion

This compound derivatives and their related 6-substituted analogs represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation, coupled with their potential to inhibit key enzymes, underscores their therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore and optimize these compounds for clinical applications. Future research should focus on elucidating the specific structure-activity relationships of 6-ethoxy derivatives to fully harness their therapeutic promise.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. asianpubs.org [asianpubs.org]

- 20. jocpr.com [jocpr.com]

- 21. benchchem.com [benchchem.com]

- 22. inotiv.com [inotiv.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. benchchem.com [benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. content.abcam.com [content.abcam.com]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Benzothiazole Core: A Journey from Serendipitous Discovery to Rational Drug Design and Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Innovation

In the vast realm of heterocyclic chemistry, few scaffolds have demonstrated the profound versatility and enduring relevance of the benzothiazole core. This deceptively simple fusion of a benzene and a thiazole ring has become a cornerstone in fields as diverse as rubber manufacturing, diagnostics, medicinal chemistry, and advanced materials science. Its journey, from an obscure 19th-century synthesis to its current status as a "privileged structure" in drug discovery, is a compelling narrative of scientific inquiry, industrial necessity, and the power of molecular architecture. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of benzothiazole compounds, offering insights into the causality behind experimental choices and a robust foundation for future innovation.

Part 1: Genesis of a Scaffold - A Historical Perspective

The story of benzothiazole begins not with a flash of insight into its biological potential, but as a footnote in the annals of synthetic organic chemistry.

The Dawn of Benzothiazole: Hofmann's Pioneering Synthesis

In 1879, the eminent German chemist August Wilhelm von Hofmann, known for his extensive work on amines and the synthesis of various aromatic compounds, first reported the synthesis of 2-substituted benzothiazoles.[1] While the primary focus of his work at the time was not the exploration of this new heterocyclic system, his foundational work laid the groundwork for all subsequent investigations. Hofmann's early methods involved the reaction of 2-aminothiophenol with various electrophilic reagents, a strategy that, in its essence, remains a cornerstone of benzothiazole synthesis to this day.[2]

An Industrial Revolution: Benzothiazoles and the Vulcanization of Rubber

For several decades following its discovery, the benzothiazole nucleus remained a subject of academic curiosity. Its transition from a laboratory curiosity to an industrial workhorse was driven by the burgeoning automobile industry and the concurrent demand for more durable and resilient rubber. The vulcanization process, discovered by Charles Goodyear in 1839, was initially a slow and inefficient endeavor.[3][4][5] The early 20th century saw the introduction of organic accelerators, which significantly expedited the sulfur-based cross-linking of rubber polymers. However, early accelerators like aniline were highly toxic.[6]

The breakthrough came in the 1920s with the discovery and commercialization of 2-mercaptobenzothiazole (MBT) as a highly efficient and less toxic vulcanization accelerator.[1][6] This discovery revolutionized the rubber industry, leading to the development of a plethora of benzothiazole-based accelerators that offered a range of curing speeds and properties. This industrial application provided the first large-scale production and widespread use of benzothiazole derivatives, setting the stage for the exploration of their other properties.[6]

Nature's Embrace: The Discovery of Natural Benzothiazoles

While the initial chapters of the benzothiazole story were written in the laboratory and the factory, subsequent discoveries revealed its presence in the natural world. The parent benzothiazole compound was first isolated from the volatiles of American cranberries in 1967.[1] It has since been identified as a flavor component in tea and is produced by various microorganisms.[7][8]

Perhaps the most famous naturally occurring benzothiazole is firefly luciferin, the substrate for the luciferase enzyme responsible for the mesmerizing bioluminescence of fireflies.[9] Isolated in 1949 and its structure elucidated in the early 1960s, firefly luciferin's benzothiazole core is essential for its light-emitting properties.[9] The biosynthesis of luciferin is believed to involve the condensation of cysteine with a benzoquinone derivative, highlighting a natural synthetic pathway to this heterocyclic system.[10] The discovery of luciferin and other natural benzothiazole alkaloids, such as those found in marine sponges, underscored the biological relevance of this scaffold and spurred further investigation into its medicinal potential.[11][12]

Part 2: The Art of Synthesis - Constructing the Benzothiazole Core

The synthetic versatility of the benzothiazole ring system is a key reason for its widespread application. Over the past century and a half, a vast arsenal of synthetic methodologies has been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Classical Approaches: The Enduring Legacy of Condensation Chemistry

The most traditional and still widely used method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. This approach is valued for its simplicity, readily available starting materials, and the ability to introduce a wide range of substituents at the 2-position.

The general mechanism involves the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidation to the aromatic benzothiazole.[13]

Caption: General reaction mechanism for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., hydrogen peroxide/HCl) to facilitate the reaction.[13]

-

Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzothiazole.

Named Reactions in Benzothiazole Synthesis

Several classical methods have been named after their developers and represent important milestones in the synthesis of benzothiazoles.

-

Jacobson-Linder Synthesis: This method involves the oxidative cyclization of thioanilides (amides derived from anilines and thioacids) to form 2-substituted benzothiazoles.[5] The reaction is typically carried out using an oxidizing agent like potassium ferricyanide in an alkaline solution. The mechanism is believed to proceed through a radical cyclization pathway.[14]

-

Hugershoff Synthesis: The Hugershoff reaction provides a route to 2-aminobenzothiazoles through the cyclization of N-arylthioureas. This reaction is often facilitated by an oxidizing agent such as bromine or sulfuryl chloride.

Caption: Overview of Jacobson-Linder and Hugershoff syntheses.

Modern Synthetic Methodologies: Efficiency and Sustainability

Modern organic synthesis has brought forth a plethora of innovative methods for constructing the benzothiazole core, often with improved yields, milder reaction conditions, and a focus on green chemistry principles.

-

Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper) has enabled the synthesis of benzothiazoles through C-H activation and cross-coupling reactions. These methods offer alternative bond-forming strategies and can tolerate a wider range of functional groups.[15]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of benzothiazole synthesis, often reducing reaction times from hours to minutes and improving yields.[6]

-

Green Chemistry Approaches: In line with the principles of sustainable chemistry, recent research has focused on developing environmentally benign methods for benzothiazole synthesis. This includes the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions.[13]

| Synthetic Method | Key Features | Typical Yields | Reference |

| Classical Condensation | Readily available starting materials, simple procedure. | 70-95% | [13] |

| Jacobson-Linder Synthesis | Oxidative cyclization of thioanilides. | 60-85% | [5] |

| Microwave-Assisted | Rapid reaction times, often higher yields. | 85-98% | [6] |

| Catalytic C-H Activation | High functional group tolerance, novel bond formation. | 75-90% | [15] |

| Green Synthesis (e.g., in water) | Environmentally friendly, often milder conditions. | 80-95% | [13] |

Part 3: The Benzothiazole Scaffold in Action - A Multitude of Applications

The unique electronic properties and rigid, planar structure of the benzothiazole ring system have made it a valuable component in a wide array of applications.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The benzothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

-

Anticancer Agents: A significant number of benzothiazole derivatives have demonstrated potent anticancer activity. For example, 2-(4-aminophenyl)benzothiazole and its derivatives have shown selective and potent activity against various cancer cell lines, with some compounds progressing to clinical trials. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways.[16]

-

Antimicrobial Agents: The benzothiazole nucleus is a key component in many compounds with antibacterial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[17][18]

-

Neuroprotective Agents: Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS). It is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[9]

Table of Biological Activity for Selected Benzothiazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Representative IC50/MIC Values | Reference |

| 2-(4-Aminophenyl)benzothiazoles | Anticancer | Induction of apoptosis, inhibition of tubulin polymerization | IC50: 29.63 - 59.17 µM (HepG2 cells) | [2] |

| Substituted Benzothiazoles | Antibacterial | Inhibition of dihydroorotase | MIC: 25 - 200 µg/mL (E. coli) | [17] |

| Benzothiazole-Thiazolidinone Hybrids | Antibacterial | Multiple targets | MIC: 0.10 - 0.75 mg/mL | [18] |

| Phenylacetamide Benzothiazoles | Anticancer | Antiproliferative | IC50: 3.99 - 33.76 µM (Pancreatic cancer cells) | [1][19] |

Materials Science: From Colorful Dyes to Advanced Electronics

The delocalized π-electron system of the benzothiazole ring imparts it with interesting photophysical properties, making it a valuable component in materials science.

-

Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of a variety of dyes, including the fluorescent dye Thioflavin T, which is widely used in the detection of amyloid plaques associated with Alzheimer's disease.[9]

-

Organic Electronics: The electron-withdrawing nature of the benzothiazole ring makes it a useful building block for n-type organic semiconductors. These materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[10][20][21] Benzothiadiazole derivatives, in particular, have shown promise as components in emissive layers for efficient OLEDs.[22]

Caption: Diverse applications of the versatile benzothiazole scaffold.

Part 4: Future Perspectives and Conclusion